N-Benzylbenzamide chemical structure and properties
N-Benzylbenzamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-benzylbenzamide, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a key scaffold in the development of novel therapeutic agents.
Chemical Structure and Identification
N-Benzylbenzamide is an amide that consists of a benzoyl group attached to the nitrogen atom of benzylamine.[1] The structure features two aromatic rings and an amide linkage, which contributes to its chemical stability and potential for biological interactions.[2]
Physicochemical and Pharmacokinetic Properties
N-Benzylbenzamide is a white to off-white crystalline solid at room temperature.[2][7] It is sparingly soluble in water but shows good solubility in organic solvents like acetone, ethanol, and dichloromethane.[2][6][7] A summary of its key properties is presented in the table below.
Table 1: Physicochemical Properties of N-Benzylbenzamide
| Property | Value | Source |
| Identifiers | ||
| Molecular Weight | 211.26 g/mol | [3][5][8] |
| CAS Number | 1485-70-7 | [2][4][5] |
| EC Number | 216-063-4 | [4][6] |
| Physical Properties | ||
| Melting Point | 104-107 °C | [4][6][8][9] |
| Boiling Point | ~351-428 °C (estimates) | [10][11] |
| Appearance | White to off-white crystalline powder | [2][7][9] |
| Solubility | ||
| Water | Insoluble/Sparingly soluble | [7][8] |
| Acetone | 25 mg/mL | [6][7][10] |
| Spectroscopic Data | ||
| Infrared Spectrum | Conforms to structure | [8][9] |
| Calculated Properties | ||
| pKa (Predicted) | 14.86 ± 0.46 | [7][10] |
| LogP (Octanol/Water) | 3.191 | [12] |
| Topological Polar Surface Area | 29.1 Ų | [7][13] |
| Rotatable Bond Count | 3 | [7][13] |
Synthesis and Experimental Protocols
N-Benzylbenzamide can be synthesized through several established methods in organic chemistry. The most common approach is the acylation of benzylamine.
This method involves the reaction of benzylamine with benzoyl chloride in the presence of a base, typically an aqueous solution of sodium hydroxide. The base neutralizes the hydrochloric acid byproduct formed during the reaction.
Materials:
-
Benzylamine
-
Benzoyl chloride
-
Dichloromethane (DCM) or Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, and cool the flask in an ice bath (0 °C).
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Simultaneously, add 10% sodium hydroxide solution dropwise to maintain a basic pH.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-benzylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
This protocol describes an alternative method for the amidation of benzoic acid with benzylamine.[14]
Materials:
-
Benzoic acid
-
Benzylamine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a stirred solution of triphenylphosphine (1.2 eq) in acetonitrile at 0 °C, add iodine (1.2 eq) portion-wise. Stir the mixture for 10 minutes.[14]
-
Add benzylamine (1.2 eq) to the mixture and continue stirring for 5 minutes.[14]
-
Add triethylamine (2.0 eq) to the resulting mixture, followed by the addition of benzoic acid (1.0 eq).[14]
-
Allow the solution to warm to room temperature and stir for an additional 10 minutes.[14]
-
Concentrate the crude mixture under reduced pressure.[14]
-
Purify the residue by column chromatography on silica gel (e.g., using 10% ethyl acetate in hexane) to isolate N-benzylbenzamide.[14]
Applications in Research and Drug Development
The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents.[15]
-
Antitumor Agents (Tubulin Polymerization Inhibitors): A significant area of research involves the development of N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[16][17] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest, apoptosis in cancer cells, and anti-vascular activity.[16][17] Compound 20b from one study showed potent antiproliferative activities with IC₅₀ values in the low nanomolar range (12-27 nM) against several cancer cell lines.[16] Its water-soluble prodrug, 20b-P , demonstrated a significant reduction in tumor growth in a mouse xenograft model with a high safety profile.[16]
-
Dual sEH/PPARγ Modulators: N-benzylbenzamide derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[18] Simultaneous modulation of these two targets presents a promising therapeutic strategy for conditions like diabetes and hypertension.[18] The lead compound 14c from a study acted as a submicromolar modulator for both targets (sEH IC₅₀ = 0.3 μM / PPARγ EC₅₀ = 0.3 μM), offering a potential treatment for metabolic syndrome.[18]
-
Butyrylcholinesterase (BChE) Inhibitors: Certain N-benzylbenzamide derivatives have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase.[19] This makes them promising candidates for the treatment of advanced Alzheimer's disease, where BChE levels are elevated. In vivo studies showed that these compounds could reverse cognitive impairment in an animal model.[19]
-
Other Applications: The compound also serves as a convenient precursor for synthesizing α-substituted benzylamines and as an indicator for the titration of butyllithium and other strong lithium bases.[13][20] Additionally, N-benzylbenzamide has been shown to inhibit the activity of tyrosinase, suggesting potential applications in cosmetology or as a treatment for hyperpigmentation disorders.[20]
Signaling Pathways and Mechanism of Action
The therapeutic potential of N-benzylbenzamide derivatives stems from their ability to interact with specific biological targets and modulate key signaling pathways.
As tubulin inhibitors, N-benzylbenzamide derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.
Conclusion
N-Benzylbenzamide is a compound of significant interest to the scientific community. Its straightforward synthesis and stable chemical structure make it an excellent starting point for chemical library synthesis. The N-benzylbenzamide core has proven to be a highly effective scaffold in drug discovery, leading to the development of potent and selective inhibitors for various biological targets implicated in cancer, metabolic syndrome, and neurodegenerative diseases. Future research will likely continue to explore the vast chemical space around this scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.
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